molecular formula C16H19NO5S B14283224 6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid CAS No. 150952-54-8

6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid

Cat. No.: B14283224
CAS No.: 150952-54-8
M. Wt: 337.4 g/mol
InChI Key: LZYKDSZPZZYGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid is an organic compound that features a naphthalene ring substituted with a hydroxyl group and a sulfonyl group, which is further linked to a hexanoic acid chain through an amine bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 6-[(6-Ketonaphthalene-2-sulfonyl)amino]hexanoic acid.

    Reduction: Formation of 6-[(6-Sulfidenaphthalene-2-sulfonyl)amino]hexanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid involves its interaction with specific molecular targets. The hydroxyl and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The amide bond provides stability and specificity in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxynaphthalene-2-sulfonic acid: Shares the naphthalene ring and sulfonyl group but lacks the hexanoic acid chain.

    6-Aminonaphthalene-2-sulfonic acid: Similar structure but with an amino group instead of a hydroxyl group.

    2,6-Dihydroxynaphthalene: Contains two hydroxyl groups on the naphthalene ring but lacks the sulfonyl and hexanoic acid groups.

Uniqueness

6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid is unique due to the combination of its functional groups and the hexanoic acid chain, which provides distinct chemical and biological properties compared to its similar compounds.

Properties

CAS No.

150952-54-8

Molecular Formula

C16H19NO5S

Molecular Weight

337.4 g/mol

IUPAC Name

6-[(6-hydroxynaphthalen-2-yl)sulfonylamino]hexanoic acid

InChI

InChI=1S/C16H19NO5S/c18-14-7-5-13-11-15(8-6-12(13)10-14)23(21,22)17-9-3-1-2-4-16(19)20/h5-8,10-11,17-18H,1-4,9H2,(H,19,20)

InChI Key

LZYKDSZPZZYGEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCCC(=O)O)C=C1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.